Cas no 1341071-49-5 (4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid)

4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid structure
1341071-49-5 structure
商品名:4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid
CAS番号:1341071-49-5
MF:C10H16O5S
メガワット:248.296042442322
CID:6251519
PubChem ID:62905767

4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid
    • 1341071-49-5
    • AKOS012202290
    • CS-0287787
    • EN300-1990804
    • 4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid
    • インチ: 1S/C10H16O5S/c11-9(12)10(2-4-15-5-3-10)8-1-6-16(13,14)7-8/h8H,1-7H2,(H,11,12)
    • InChIKey: SYGJGQOKBZXTPT-UHFFFAOYSA-N
    • ほほえんだ: S1(CCC(C1)C1(C(=O)O)CCOCC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 248.07184478g/mol
  • どういたいしつりょう: 248.07184478g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 375
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.3

4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1990804-0.1g
4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid
1341071-49-5
0.1g
$678.0 2023-09-16
Enamine
EN300-1990804-2.5g
4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid
1341071-49-5
2.5g
$1509.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1358457-100mg
4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid
1341071-49-5 98%
100mg
¥32385.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1358457-500mg
4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid
1341071-49-5 98%
500mg
¥40737.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1358457-1g
4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid
1341071-49-5 98%
1g
¥42444.00 2024-08-09
Enamine
EN300-1990804-5.0g
4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid
1341071-49-5
5g
$4557.0 2023-06-01
Enamine
EN300-1990804-10g
4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid
1341071-49-5
10g
$3315.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1358457-250mg
4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid
1341071-49-5 98%
250mg
¥31250.00 2024-08-09
Enamine
EN300-1990804-1.0g
4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid
1341071-49-5
1g
$1572.0 2023-06-01
Enamine
EN300-1990804-10.0g
4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid
1341071-49-5
10g
$6758.0 2023-06-01

4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid 関連文献

4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acidに関する追加情報

Introduction to 4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid (CAS No. 1341071-49-5)

4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1341071-49-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic derivatives characterized by its unique structural framework, which includes a thiolan ring system linked to an oxane moiety. The presence of both carbonyl and thiol functionalities within its molecular structure makes it a versatile intermediate for the development of novel therapeutic agents.

The thiolan ring, a five-membered sulfur-containing heterocycle, is known for its stability and reactivity, which can be exploited in various synthetic pathways. In particular, the 1,1-dioxo substituent on the thiolan ring introduces a strong electron-withdrawing effect, influencing the electronic properties of the molecule. This feature is particularly relevant in medicinal chemistry, where such structural motifs are often employed to enhance binding affinity to biological targets. The oxane ring, on the other hand, provides additional steric and electronic modulation, contributing to the compound's overall pharmacological profile.

In recent years, there has been growing interest in exploring the pharmacological potential of 4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid and its derivatives. The compound's unique structural features have positioned it as a promising candidate for further investigation in several therapeutic areas. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory and infectious diseases. The carboxylic acid moiety at the 4-position of the oxane ring provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific biological applications.

One of the most compelling aspects of 4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid is its potential as a scaffold for drug discovery. The combination of a thiolan core with an oxane substituent creates a rigid yet flexible framework that can interact with biological targets in multiple ways. This dual functionality has been leveraged in the design of molecules that can modulate protein-protein interactions or inhibit key enzymatic pathways. For example, recent research has highlighted the compound's ability to interfere with bacterial biofilm formation by targeting essential bacterial enzymes. This finding underscores the importance of thiolan-based compounds in combating antibiotic-resistant pathogens.

The synthetic accessibility of 4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid is another factor that has contributed to its popularity in academic and industrial research settings. The availability of efficient synthetic routes allows researchers to rapidly explore derivatives and optimize their pharmacological properties. Advances in organometallic chemistry and catalytic methods have further streamlined the synthesis of complex heterocyclic systems like this one. These developments have enabled the preparation of novel analogs with enhanced potency and selectivity.

In terms of biological activity, preliminary studies on 4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid have revealed intriguing properties that warrant further exploration. The compound has shown promise as an inhibitor of certain kinases involved in cancer progression. By binding to these kinases' active sites, it may disrupt signaling pathways that promote cell proliferation and survival. Additionally, its ability to chelate metal ions has led to investigations into its potential as an anti-cancer agent. Metalloproteinases play a crucial role in tumor growth and metastasis, making them attractive targets for therapeutic intervention.

The structural versatility of thiolan derivatives, including 4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid, also makes them valuable tools for studying enzyme mechanisms and developing enzyme inhibitors. The thiol group in the thiolan ring can participate in coordination interactions with metal ions or form disulfide bonds with protein thiols. These interactions are critical for understanding enzyme function and designing inhibitors that exploit such binding motifs. For instance, proteases such as caspase-3 are involved in apoptosis and have been targeted with thiol-based inhibitors due to their high reactivity with cysteine residues.

Recent advances in computational chemistry have further accelerated the discovery process for compounds like 4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid. Molecular modeling techniques allow researchers to predict binding affinities and optimize molecular structures before conducting wet-lab experiments. These computational approaches have been particularly useful in identifying lead compounds for drug development programs. By integrating experimental data with computational predictions, researchers can more efficiently navigate the complex landscape of drug discovery.

The pharmaceutical industry has also recognized the potential of thiolan-based compounds as building blocks for next-generation therapeutics. Their unique structural features offer advantages over traditional drug scaffolds in terms of bioavailability, metabolic stability, and target specificity. Companies are investing heavily in libraries of heterocyclic compounds to identify novel drug candidates for various diseases. 4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid represents one such promising candidate that warrants further investigation.

In conclusion, 4-(1,1-dioxo - 5 - thiomethyl - 2 - furyl ) pentanoic acid is a multifaceted compound with significant potential in pharmaceutical research and drug development . Its unique structural features , combined with its synthetic accessibility , make it an attractive scaffold for designing novel therapeutic agents . Ongoing studies continue to uncover new applications for this compound , particularly in areas such as anti-inflammatory , anti-infective , and anti-cancer therapies . As research progresses , it is likely that derivatives of this molecule will emerge as important contributors to modern medicine .

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